2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzene, sulfonamide, and oxane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 4-phenyloxan-4-ylmethanol.
Reaction Conditions: The sulfonyl chloride reacts with the oxane derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the benzene ring, while hydrolysis would produce the corresponding sulfonic acid and amine.
Scientific Research Applications
2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can serve as a probe to study biological processes, such as enzyme inhibition or protein binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the oxane moiety, making it less complex and potentially less versatile.
N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide: Lacks the dichloro groups, which might reduce its reactivity in certain substitution reactions.
Uniqueness
2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both dichloro and oxane groups allows for a wider range of chemical modifications and interactions compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3S/c19-15-6-7-16(20)17(12-15)25(22,23)21-13-18(8-10-24-11-9-18)14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSHSPQWYWZWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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